Vapreotide diacetate

Description

Properties

CAS No. |

936560-75-7 |

|---|---|

Molecular Formula |

C61H78N12O13S2 |

Molecular Weight |

1251.5 g/mol |

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C57H70N12O9S2.2C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;2*1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);2*1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;;/m1../s1 |

InChI Key |

NSSGLJZEFUPZRE-QJHAWANGSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Vapreotide diacetate; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Vapreotide Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide, a synthetic octapeptide analog of somatostatin, plays a significant role in pharmacological research and clinical applications due to its targeted binding to somatostatin receptors (SSTRs) and its resulting physiological effects. This technical guide provides a comprehensive overview of the chemical and physical properties of Vapreotide diacetate, its receptor binding characteristics, and the associated signaling pathways. Detailed experimental protocols for its analysis are also presented to support further research and development.

Chemical and Physical Properties

This compound is a salt form of the cyclic octapeptide Vapreotide. The diacetate counter-ions contribute to the overall stability and solubility of the compound.

Structure and Nomenclature

-

IUPAC Name: acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide[1]

-

Amino Acid Sequence: D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2 (Disulfide bridge between Cys residues)

-

Synonyms: Vapreotide (diacetate), RC-160, BMY-41606[2]

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C61H78N12O13S2 | [1] |

| Molecular Weight | 1251.5 g/mol | [1][3] |

| Exact Mass | 1250.52527294 Da | [1] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 176-180°C | [4] |

Solubility and Stability

-

Solubility: this compound is soluble in water and DMSO, slightly soluble in methanol and acetic acid, and practically insoluble in ether and acetone.[5][6][7] In acetic acid, the solubility of the peptide has been reported to be greater than 40 mg/mL, while in ethyl formate and dichloromethane, it is only slightly soluble (5.3 and 4.5 mg/mL, respectively).[5]

-

Stability and Storage: this compound is hygroscopic.[4] For long-term storage, it is recommended to be kept at -20°C for months to years.[8] For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[6] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from freeze-thaw cycles.[8] Stability studies have shown that a formulation with a glutamate buffer is suitable for long-term storage of the freeze-dried product.[9]

Table 2: Physicochemical Parameters of this compound

| Parameter | Value/Description | Reference |

| pKa | Not explicitly found, but determination methods for peptides are available via capillary electrophoresis or NMR spectroscopy.[10][11][12][13] | |

| logP | Not explicitly found, but can be determined experimentally using RP-HPLC methods.[14][15][16] | |

| Topological Polar Surface Area | 476 Ų | [3] |

Receptor Binding and Signaling Pathways

Vapreotide exerts its biological effects primarily through its interaction with somatostatin receptors (SSTRs) and, to a lesser extent, neurokinin-1 receptors (NK1R).

Somatostatin Receptor (SSTR) Binding and Signaling

Vapreotide is a potent agonist for several SSTR subtypes, which are G-protein coupled receptors (GPCRs).[17][18] Its binding affinity varies across the different subtypes.

Table 3: Vapreotide Binding Affinities for Somatostatin Receptor Subtypes

| Receptor Subtype | IC50 (nM) | Reference |

| SSTR1 | 200 | [8] |

| SSTR2 | 0.17 | [8] |

| SSTR3 | 0.1 | [8] |

| SSTR4 | 620 | [8] |

| SSTR5 | 21 | [8] |

Upon binding to SSTRs, particularly SSTR2, Vapreotide initiates a cascade of intracellular signaling events.[17][18] The receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[19] This signaling cascade ultimately results in the inhibition of hormone secretion and cell growth.[18] Vapreotide has also been shown to couple to the Gq/11 pathway through SSTR2 and SSTR5.[20][21]

Neurokinin-1 Receptor (NK1R) Antagonism and Signaling

Vapreotide also acts as an antagonist at the neurokinin-1 receptor (NK1R), the primary receptor for Substance P (SP).[22][23][24] This interaction is implicated in some of Vapreotide's analgesic and anti-inflammatory effects.[9][23]

Table 4: Vapreotide Binding Affinity for Neurokinin-1 Receptor

| Receptor | IC50 | Reference |

| NK1R | 330 nM | [8] |

By blocking the binding of Substance P to NK1R, Vapreotide can inhibit the downstream signaling cascade that leads to the activation of the transcription factor NF-κB.[23] The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of pro-inflammatory cytokines.[25][26][27] The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer to translocate to the nucleus and initiate gene transcription.[4]

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for quality control and research purposes. The following sections outline representative protocols for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

A stability-indicating HPLC method is essential for the quantification of this compound and the detection of any degradation products. The following is a representative reversed-phase HPLC (RP-HPLC) method.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for peptide separations.[28]

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: Water with an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% v/v).

-

Mobile Phase B: Acetonitrile with the same concentration of TFA.

-

-

Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide. A typical gradient might start at 10-20% B and increase to 60-70% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.[28]

-

Detection Wavelength: 210 nm, where the peptide bond absorbs.[28]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

-

Injection Volume: 20 µL.

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[28]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for confirming the identity and determining the exact mass of Vapreotide. A common approach for peptide analysis is Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation: The sample is prepared similarly to HPLC analysis, often involving a desalting step to remove non-volatile salts that can interfere with ionization.

-

LC System: A nano- or micro-flow HPLC system is coupled to the mass spectrometer. The column and mobile phases are similar to those used for standard HPLC but are optimized for MS compatibility (e.g., using formic acid instead of TFA).

-

Ionization Source: Electrospray ionization (ESI) is typically used for peptides.[29]

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to determine the accurate mass of the peptide.

-

Data Analysis: The resulting mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of Vapreotide. The exact mass can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and confirm its amino acid sequence.

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.

Somatostatin Receptor (SSTR) Binding Assay (Competitive)

-

Objective: To determine the binding affinity (Ki) of this compound for a specific SSTR subtype (e.g., SSTR2).

-

Materials:

-

Cell membranes or whole cells expressing the SSTR of interest (e.g., CHO-K1 cells transfected with the human SSTR2 gene).

-

A radiolabeled somatostatin analog with high affinity for the receptor (e.g., [125I-Tyr11]-Somatostatin-14).

-

Unlabeled this compound as the competitor.

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Protocol:

-

Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium (e.g., 30-60 minutes at 25°C).

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of Vapreotide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurokinin-1 Receptor (NK1R) Binding Assay (Competitive)

-

Objective: To determine the binding affinity (Ki) of this compound for the NK1R.

-

Materials:

-

Protocol and Data Analysis: The protocol is similar to the SSTR binding assay, with adjustments for the specific receptor and radioligand used. The IC50 and Ki values are determined in the same manner.

Conclusion

This technical guide provides a detailed overview of the chemical and physical properties of this compound, offering valuable information for researchers and drug development professionals. The summarized data in tabular format allows for easy comparison of key parameters. The inclusion of detailed, albeit representative, experimental protocols and signaling pathway diagrams serves as a practical resource for further investigation and application of this important somatostatin analog. The comprehensive nature of this guide aims to facilitate a deeper understanding of this compound and its pharmacological profile.

References

- 1. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry for precision pharmacology | Center for Advanced Studies and Technology [cast.unich.it]

- 3. case.edu [case.edu]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. dadun.unav.edu [dadun.unav.edu]

- 6. longdom.org [longdom.org]

- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Vapreotide - LKT Labs [lktlabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 16. agilent.com [agilent.com]

- 17. Membrane-displayed somatostatin activates somatostatin receptor subtype-2 heterologously produced in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Somatostatin receptor 2 - Wikipedia [en.wikipedia.org]

- 19. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Molecular basis for the selective G protein signaling of somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of vapreotide, an analgesic cyclic analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analog of somatostatin vapreotide exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Substance P induces inflammatory responses involving NF-κB in genetically diabetic mice skin fibroblasts co-cultured with macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.physiology.org [journals.physiology.org]

- 27. Substance P enhances NF-kappaB transactivation and chemokine response in murine macrophages via ERK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. jptcp.com [jptcp.com]

- 29. longdom.org [longdom.org]

Vapreotide Diacetate: A Technical Guide to its Mechanism of Action at SSTR2 and SSTR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide diacetate is a synthetic octapeptide analog of somatostatin, exhibiting a distinct binding profile and mechanism of action at the somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). As a member of the somatostatin analog class of drugs, vapreotide plays a significant role in the management of various neuroendocrine tumors and other hormonal disorders by exerting potent inhibitory effects on hormone secretion and cell proliferation. This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling pathways initiated by vapreotide's engagement with SSTR2 and SSTR5, offering valuable insights for researchers and professionals in drug development.

Vapreotide demonstrates a higher affinity for SSTR2 compared to SSTR5, a characteristic that dictates its primary pharmacological effects.[1][2] This differential binding affinity translates into distinct downstream signaling cascades, ultimately leading to the modulation of cellular functions.

Quantitative Analysis of Vapreotide's Interaction with SSTR2 and SSTR5

The binding affinity and functional potency of vapreotide at SSTR2 and SSTR5 have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a comparative overview of vapreotide's activity at these two receptor subtypes.

| Receptor Subtype | Ligand | Assay Type | Parameter | Value | Cell Line | Reference |

| SSTR2 | Vapreotide (RC-160) | Radioligand Binding | IC50 | 0.17 nM | CHO | [3] |

| SSTR5 | Vapreotide (RC-160) | Radioligand Binding | IC50 | 21 nM | CHO | [3] |

| SSTR2 | Vapreotide (RC-160) | Proliferation | EC50 | 53 pM | CHO | [3] |

| SSTR5 | Vapreotide (RC-160) | Proliferation (CCK-stimulated) | EC50 | 1.1 nM | CHO | [3] |

Signaling Pathways of Vapreotide at SSTR2 and SSTR5

Upon binding of vapreotide, both SSTR2 and SSTR5, as G-protein coupled receptors (GPCRs), primarily couple to inhibitory G-proteins (Gi/o). This initiates a cascade of intracellular events that collectively contribute to the physiological effects of the drug.

SSTR2-Mediated Signaling

Activation of SSTR2 by vapreotide leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This reduction in cAMP has widespread consequences, including the modulation of protein kinase A (PKA) activity and downstream effects on ion channels and gene expression. Furthermore, SSTR2 activation can stimulate protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which play a crucial role in the anti-proliferative effects of vapreotide.[6] The activation of these phosphatases can lead to the dephosphorylation and inactivation of growth factor receptors and their downstream signaling components, including the Ras-Raf-MEK-ERK (MAPK) pathway.[6]

SSTR5-Mediated Signaling

Similar to SSTR2, vapreotide binding to SSTR5 also leads to the inhibition of adenylyl cyclase via Gi protein activation.[7] While sharing this common pathway, the downstream consequences and the overall potency of vapreotide at SSTR5 are generally lower due to its reduced binding affinity.[3] The anti-proliferative effects mediated by SSTR5 are also linked to the modulation of intracellular signaling cascades, including the MAPK pathway, although the specific effector proteins may differ from those activated by SSTR2.

Experimental Protocols

The characterization of vapreotide's mechanism of action relies on a suite of key in vitro experiments. Below are detailed methodologies for these assays.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (IC50 or Ki) of vapreotide to SSTR2 and SSTR5.

References

- 1. Targeting of somatostatin receptors expressed in blood cells using quantum dots coated with vapreotide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real-Time Signaling Assays Demonstrate Somatostatin Agonist Bias for Ion Channel Regulation in Somatotroph Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-cell radioligand saturation binding [protocols.io]

Vapreotide Diacetate: A Technical Guide to Somatostatin Receptor Subtype Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of vapreotide diacetate, a synthetic octapeptide analog of somatostatin, for the five human somatostatin receptor subtypes (SSTR1-5). Vapreotide, also known as RC-160, is a critical tool in oncological and endocrinological research and therapeutics, exhibiting a distinct binding profile that dictates its biological activity. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support advanced research and drug development.

This compound Binding Affinity Profile

The binding affinity of vapreotide (RC-160) for the five human somatostatin receptor subtypes has been determined through competitive radioligand binding assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of vapreotide required to displace 50% of the radiolabeled ligand, are summarized in the table below. Lower IC50 values are indicative of higher binding affinity.

| Receptor Subtype | IC50 (nM) | Relative Affinity |

| SSTR1 | 200 | Low |

| SSTR2 | 0.17 | High |

| SSTR3 | 0.1 | High |

| SSTR4 | 620 | Low |

| SSTR5 | 21 | Moderate |

Data sourced from: Saint-Laurent et al. (1995). Inhibition of cell proliferation by the somatostatin analogue RC-160 is mediated by somatostatin receptor subtypes SSTR2 and SSTR5 through different mechanisms. Proceedings of the National Academy of Sciences, 92(5), 1580-1584.[1]

The data clearly indicates that vapreotide is a potent ligand for SSTR2 and SSTR3, with moderate affinity for SSTR5 and significantly lower affinity for SSTR1 and SSTR4. This selective binding profile is fundamental to its mechanism of action in various physiological and pathological processes.

Experimental Protocols: Radioligand Binding Assay

The determination of vapreotide's binding affinity for somatostatin receptor subtypes was achieved through a competitive radioligand binding assay. The following protocol is based on the methodology described in the peer-reviewed literature.

Objective: To determine the IC50 values of vapreotide (RC-160) for each of the five human somatostatin receptor subtypes (SSTR1-5).

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected to express a single subtype of the human somatostatin receptors (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).

-

Radioligand: [125I-labeled Tyr11]somatostatin-14.

-

Competitor Ligand: Vapreotide (RC-160) diacetate.

-

Membrane Preparation: Crude membranes prepared from the transfected CHO cells.

-

Assay Buffer: Appropriate buffer for maintaining pH and ionic strength (e.g., Tris-HCl based buffer).

-

Instrumentation: Gamma counter for measuring radioactivity.

Methodology:

-

Cell Culture and Membrane Preparation:

-

CHO cells expressing individual human SSTR subtypes are cultured under standard conditions.

-

Cells are harvested and subjected to homogenization and centrifugation to isolate crude membrane fractions containing the receptors. The protein concentration of the membrane preparations is determined.

-

-

Competitive Binding Assay:

-

A constant concentration of the radioligand, [125I-labeled Tyr11]somatostatin-14, is incubated with the cell membrane preparations.

-

Increasing concentrations of unlabeled vapreotide (RC-160) are added to the incubation mixture to compete with the radioligand for binding to the receptors.

-

The reaction is allowed to reach equilibrium.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated, and the mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.

-

-

Quantification:

-

The radioactivity of the filters, representing the amount of bound radioligand, is measured using a gamma counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the vapreotide concentration.

-

Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value for each receptor subtype.

-

Signaling Pathways

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like vapreotide, initiate a cascade of intracellular signaling events. The primary signaling pathway for all SSTRs involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. However, vapreotide's antiproliferative effects, particularly through SSTR2 and SSTR5, are mediated by distinct downstream pathways.

General SSTR Signaling: Adenylyl Cyclase Inhibition

The canonical signaling pathway for somatostatin receptors involves coupling to inhibitory G-proteins (Gi/o).

References

Early-stage in vitro evaluation of Vapreotide diacetate

An In-Depth Technical Guide to the Early-Stage In Vitro Evaluation of Vapreotide Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide (also known as RC-160) is a synthetic octapeptide analog of somatostatin, engineered for greater metabolic stability and a longer half-life compared to the endogenous hormone.[1] As a somatostatin analog, its primary mechanism of action involves the activation of somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs) widely expressed in various tissues, including many types of tumors.[2][3] This property underlies its investigation for anticancer chemotherapeutic activities.[2]

Beyond its role as a somatostatin agonist, Vapreotide exhibits a distinct and significant secondary mechanism: the antagonism of the neurokinin-1 receptor (NK1R), the preferred receptor for the neuropeptide Substance P (SP).[4][5] This dual activity provides a complex pharmacological profile, suggesting therapeutic potential in oncology as well as in inflammatory and neurogenic processes.

This technical guide provides a comprehensive overview of the core methodologies and data interpretation for the early-stage in vitro evaluation of this compound. It details the experimental protocols for assessing its receptor binding affinity, functional impact on key signaling pathways, and its effects on cellular viability and apoptosis.

Mechanism of Action

Vapreotide's biological effects are mediated through two primary, distinct receptor systems.

-

Somatostatin Receptor (SSTR) Agonism: Vapreotide binds with high affinity to SSTR subtypes 2 and 5 (SSTR2, SSTR5). Activation of these receptors, particularly SSTR2, is coupled to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and the modulation of ion channels. This cascade ultimately inhibits the secretion of various hormones, such as growth hormone, and can suppress tumor cell proliferation.[1][3]

-

Neurokinin-1 Receptor (NK1R) Antagonism: Vapreotide acts as a competitive antagonist at the NK1R, blocking the activity of Substance P.[4][6] The SP-NK1R signaling pathway is implicated in neurogenic inflammation, pain transmission, and cell proliferation. By blocking this receptor, Vapreotide can attenuate SP-induced downstream effects, including intracellular calcium mobilization and the activation of the pro-inflammatory transcription factor NF-κB.[4][5]

Quantitative Data Presentation

The initial characterization of Vapreotide involves quantifying its interaction with its molecular targets and its functional impact. The data below is summarized from key in vitro studies.

Table 1: Receptor Binding Affinity of Vapreotide

| Target Receptor | Ligand Displaced | Tissue/Cell Source | Binding Parameter | Value (nM) | Citations |

| SSTR2 | [¹²⁵I-Tyr¹¹] Somatostatin-14 | CHO Cells | IC₅₀ | 0.17 | |

| SSTR3 | [¹²⁵I-Tyr¹¹] Somatostatin-14 | CHO Cells | IC₅₀ | 0.1 | |

| SSTR5 | [¹²⁵I-Tyr¹¹] Somatostatin-14 | CHO Cells | IC₅₀ | 21 | |

| SSTR1 | [¹²⁵I-Tyr¹¹] Somatostatin-14 | CHO Cells | IC₅₀ | 200 | |

| SSTR4 | [¹²⁵I-Tyr¹¹] Somatostatin-14 | CHO Cells | IC₅₀ | 620 | |

| NK1R | [³H] Substance P | Guinea-Pig Bronchi | IC₅₀ | 330 ± 180 | [4][6] |

| SSTR (unspecified) | Not Specified | Not Specified | Kᵢ | 5 | [1] |

Table 2: Summary of Functional In Vitro Assays for Vapreotide

| Assay Type | Cell Line(s) | Effect Measured | Result | Citations |

| Intracellular Calcium Mobilization | U373MG (astrocytoma) | Inhibition of Substance P-induced Ca²⁺ increase | Dose-dependent attenuation of Ca²⁺ signal | [5] |

| NF-κB Activation | HEK293-NK1R, U373MG | Inhibition of Substance P-induced NF-κB activation | Reduction in NF-κB activation | [4][5] |

| Cytokine/Chemokine Production | HEK293-NK1R, U373MG | Inhibition of Substance P-induced IL-8 & MCP-1 | Dose-dependent inhibition of cytokine production | [4][5] |

| Apoptosis Regulation | Not specified | BAX/BCL2 Gene Expression Ratio | Decreased BAX/BCL2 ratio |

Signaling Pathway and Workflow Visualizations

Diagrams are provided to illustrate the key signaling pathways targeted by Vapreotide and a typical experimental workflow for its evaluation.

Caption: Vapreotide agonism of the SSTR2 receptor.

Caption: Vapreotide antagonism of the NK1R receptor.

Caption: General experimental workflow for Vapreotide.

Detailed Experimental Protocols

Radioligand Receptor Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of Vapreotide for a specific receptor (e.g., SSTR2) by measuring its ability to displace a known radiolabeled ligand.[7][8]

Methodology:

-

Preparation of Membranes: Culture cells expressing the target receptor (e.g., CHO-SSTR2) and harvest. Lyse the cells and isolate the cell membrane fraction through centrifugation. Resuspend the membrane preparation in a binding buffer.[9]

-

Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹] Somatostatin-14), and serial dilutions of unlabeled this compound.[7][9]

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Separate the bound from free radioligand by vacuum filtration through the filter plate. Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

-

Detection: After drying the filter plate, add scintillation cocktail to each well and quantify the radioactivity using a microplate scintillation counter.[8]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Vapreotide concentration. Determine the IC₅₀ value (the concentration of Vapreotide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This functional assay measures Vapreotide's ability to antagonize Gq-coupled receptor activation (like NK1R) by monitoring changes in intracellular calcium concentration.[4][10]

Methodology:

-

Cell Preparation: Seed cells expressing the target receptor (e.g., U373MG or HEK293-NK1R) into a black-wall, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.[11]

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in an appropriate assay buffer. Incubate for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.[11][12]

-

Compound Addition: Place the plate in a fluorescence plate reader (e.g., a FlexStation). Add varying concentrations of Vapreotide (the antagonist) to the wells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of the cognate agonist (e.g., Substance P) to stimulate the receptor.

-

Detection: Measure the fluorescence intensity before and immediately after the addition of the agonist. The change in fluorescence is directly proportional to the change in intracellular calcium concentration.[10]

-

Data Analysis: The antagonist effect of Vapreotide is determined by its ability to reduce the calcium signal induced by the agonist in a dose-dependent manner.

NF-κB Activation Assay (Translocation)

This assay assesses Vapreotide's ability to block the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation cascade, often downstream of NK1R signaling.[4][13]

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HEK293-NK1R) on coverslips or in imaging-compatible plates. Pre-incubate the cells with various concentrations of Vapreotide. Subsequently, stimulate the cells with an NF-κB activator (e.g., Substance P or TNF-α).[14]

-

Fixation and Permeabilization: After stimulation, fix the cells with a fixative like 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.1% Triton X-100.

-

Immunofluorescence Staining: Block non-specific binding sites. Incubate the cells with a primary antibody specific for the NF-κB p65 subunit. After washing, incubate with a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also applied.[14]

-

Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Capture images of both the NF-κB p65 (e.g., green fluorescence) and nuclear (e.g., blue fluorescence) channels.[13]

-

Data Analysis: Use image analysis software to quantify the fluorescence intensity of p65 in both the nuclear and cytoplasmic compartments. The ratio of nuclear to cytoplasmic fluorescence provides a quantitative measure of NF-κB translocation.[15] An effective antagonist like Vapreotide will prevent the increase in this ratio upon agonist stimulation.[4]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the effect of Vapreotide on cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[16]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., pancreatic, breast) into a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][19]

-

Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20][21]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of Vapreotide concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability/growth).[22]

Apoptosis (Caspase-3/7 Activity) Assay

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases-3 and -7, which are key mediators of programmed cell death.[23][24]

Methodology:

-

Cell Culture and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence readings. Treat the cells with various concentrations of Vapreotide for a desired time period.[17]

-

Reagent Addition: Add a luminogenic caspase-3/7 substrate reagent (e.g., containing the DEVD peptide sequence coupled to a pro-luciferin) directly to the wells.[23][25]

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow active caspases in apoptotic cells to cleave the substrate, releasing a substrate for luciferase and generating a luminescent signal.[26][27]

-

Detection: Measure the luminescence using a plate-reading luminometer. The intensity of the light signal is directly proportional to the amount of caspase-3/7 activity.[24]

-

Data Analysis: Compare the luminescent signal from Vapreotide-treated cells to that of untreated control cells to determine the fold-increase in caspase activity, indicating the induction of apoptosis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vapreotide - LKT Labs [lktlabs.com]

- 3. Magic™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analog of somatostatin vapreotide exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of vapreotide, an analgesic cyclic analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 9. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 12. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 13. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH [epo-berlin.com]

- 18. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]

- 19. broadpharm.com [broadpharm.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. In vitro evaluation of antiproliferative effect of ethyl gallate against human oral squamous carcinoma cell line KB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Caspase Assays | Thermo Fisher Scientific - RU [thermofisher.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

Vapreotide Diacetate: A Technical Guide to its Molecular Characteristics and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide, a synthetic octapeptide analogue of somatostatin, plays a significant role in various therapeutic areas due to its potent and selective binding to somatostatin receptors. This technical guide provides an in-depth overview of the molecular structure, chemical formula, and physicochemical properties of vapreotide diacetate. Furthermore, it delves into the intricate signaling pathways modulated by vapreotide and offers detailed protocols for key experimental assays used to characterize its activity.

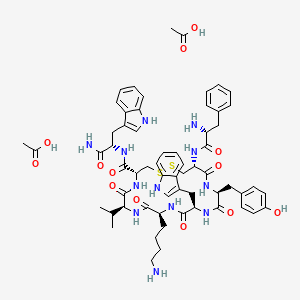

Molecular Structure and Formula

This compound is the salt form of vapreotide, a cyclic octapeptide. The cyclic structure is formed by a disulfide bond between two cysteine residues.

Chemical Formula: C 61H 78N 12O 13S 2[1]

Structure:

The primary amino acid sequence of vapreotide is: D-Phenylalanyl-L-Cysteinyl-L-Tyrosyl-D-Tryptophyl-L-Lysyl-L-Valyl-L-Cysteinyl-L-Tryptophanamide.[2] The diacetate counter-ions are not typically depicted in the structural representation of the peptide itself.

Physicochemical Properties of this compound

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for formulation and experimental design.

| Property | Value | Source |

| Molecular Weight | 1251.5 g/mol | [1] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 176-180°C | [4] |

| Solubility | Soluble in water and DMSO. | [3][5] |

| pKa (Strongest Acidic) | 9.43 (Predicted) | [6] |

| pKa (Strongest Basic) | 10.26 (Predicted) | [6] |

| LogP | 1.07 (Predicted) | [6] |

Mechanism of Action and Signaling Pathways

Vapreotide exerts its biological effects primarily through its interaction with two types of G-protein coupled receptors (GPCRs): somatostatin receptors (SSTRs) and, to a lesser extent, the neurokinin-1 receptor (NK1R).

Somatostatin Receptor (SSTR) Signaling

Vapreotide is a potent agonist for somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5). The binding of vapreotide to these receptors triggers a cascade of intracellular events, primarily mediated by inhibitory G-proteins (Gi/o) and Gq/11 proteins.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of vapreotide's pharmacological profile.

Radioligand Binding Assay for SSTR2

This protocol is designed to determine the binding affinity of vapreotide for the somatostatin receptor subtype 2 (SSTR2).

Experimental Workflow

Detailed Methodology:

-

Cell Membrane Preparation:

-

Culture cells stably expressing human SSTR2 (e.g., CHO-K1 or HEK293 cells).

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of cell membrane preparation (typically 10-20 µg of protein).

-

Add 50 µL of radioligand (e.g., [125I]Tyr11-Somatostatin-14) at a final concentration near its Kd.

-

Add 50 µL of varying concentrations of this compound (for competition binding) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM).

-

Incubate at 25°C for 60 minutes.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold 50 mM Tris-HCl buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (vapreotide) concentration.

-

Determine the IC50 value (the concentration of vapreotide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) for vapreotide using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of vapreotide to modulate intracellular calcium levels, a key second messenger in GPCR signaling.

Detailed Methodology:

-

Cell Preparation:

-

Plate cells expressing the target receptor (e.g., SSTR2, SSTR5, or NK1R) in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

After incubation, wash the cells gently with the assay buffer to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

Establish a stable baseline fluorescence reading.

-

Add varying concentrations of vapreotide (to test for agonistic activity) or a known agonist in the presence of vapreotide (to test for antagonistic activity).

-

Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

The response is typically quantified as the peak fluorescence intensity or the area under the curve.

-

For agonist activity, plot the response against the logarithm of the vapreotide concentration to determine the EC50 value.

-

For antagonist activity, perform a dose-response curve for a known agonist in the presence of different concentrations of vapreotide to determine the IC50 value.

-

Conclusion

This technical guide provides a comprehensive overview of the molecular and functional characteristics of this compound. The detailed information on its structure, physicochemical properties, and intricate signaling pathways, coupled with robust experimental protocols, serves as a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental aspects is critical for the continued exploration of vapreotide's therapeutic potential.

References

- 1. This compound | C61H78N12O13S2 | CID 118796431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vapreotide - LKT Labs [lktlabs.com]

- 4. VAPREOTIDE ACETATE CAS#: 849479-74-9 [m.chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. go.drugbank.com [go.drugbank.com]

Preclinical Pharmacodynamics of Vapreotide Diacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide diacetate is a synthetic octapeptide analog of somatostatin, developed to exhibit greater metabolic stability and a distinct receptor binding profile compared to the endogenous hormone. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways. The information presented herein is intended to support further research and development of this compound for its therapeutic applications, which have been explored in conditions such as esophageal variceal bleeding, acromegaly, and certain neuroendocrine tumors.

Core Pharmacodynamic Properties

Vapreotide exerts its pharmacological effects primarily through its interaction with somatostatin receptors (SSTRs), a family of G-protein coupled receptors. Its binding to these receptors initiates a cascade of intracellular events that lead to the inhibition of various hormonal and physiological processes. Additionally, evidence suggests an alternative mechanism of action through the tachykinin NK1 receptor, which may contribute to its analgesic properties.

Somatostatin Receptor Binding Affinity

Vapreotide demonstrates a distinct binding profile across the five somatostatin receptor subtypes. It exhibits high affinity for SSTR2 and SSTR3, moderate affinity for SSTR5, and lower affinity for SSTR1 and SSTR4. The binding affinities, expressed as IC50 values from competitive binding assays using [125I]-labeled Tyr11-somatostatin-14 in CHO cells, are summarized in the table below.[1]

| Receptor Subtype | IC50 (nM)[1] |

| SSTR1 | 200 |

| SSTR2 | 0.17 |

| SSTR3 | 0.1 |

| SSTR4 | 620 |

| SSTR5 | 21 |

Table 1: this compound Binding Affinity (IC50) for Human Somatostatin Receptor Subtypes.

Tachykinin NK1 Receptor Antagonism

Beyond its interaction with SSTRs, Vapreotide has been shown to act as an antagonist at the tachykinin NK1 receptor, the preferred receptor for Substance P (SP). This interaction is thought to mediate, at least in part, the analgesic effects of Vapreotide.

| Receptor | Ligand Displaced | Preparation | IC50 (M) |

| Tachykinin NK1 | [3H]Substance P | Guinea-pig bronchial sites | 3.3 ± 1.8 x 10⁻⁷ |

| Tachykinin NK2 | [125I]Neurokinin A | Guinea-pig bronchial sites | 4.5 ± 0.6 x 10⁻⁶ |

Table 2: this compound Antagonist Activity at Tachykinin Receptors.

Downstream Signaling Pathways

The binding of Vapreotide to its target receptors triggers several downstream signaling cascades, leading to its diverse pharmacological effects.

Somatostatin Receptor-Mediated Signaling

Activation of SSTR2, the primary target of Vapreotide, is coupled to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and downstream cellular processes, including hormone secretion and cell proliferation. Furthermore, SSTR activation can lead to the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, as well as the stimulation of protein tyrosine phosphatases.

Caption: Vapreotide-SSTR2 Signaling Pathway.

Tachykinin NK1 Receptor-Mediated Signaling

As an antagonist at the NK1 receptor, Vapreotide blocks the signaling cascade initiated by Substance P. The binding of Substance P to the NK1 receptor typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is implicated in neurotransmission, inflammation, and pain. Vapreotide's antagonism at this receptor inhibits these downstream events.

Caption: Vapreotide's Antagonism of NK1R Signaling.

In Vivo Pharmacodynamics

Preclinical in vivo studies have demonstrated the physiological effects of Vapreotide, corroborating its in vitro pharmacodynamic profile. Key effects include the inhibition of growth hormone secretion and the reduction of splanchnic blood flow.

Inhibition of Growth Hormone (GH) Secretion

As a potent SSTR2 agonist, Vapreotide effectively inhibits the release of growth hormone from the pituitary gland. Preclinical studies in animal models, such as rats, have shown a dose-dependent suppression of GH levels following Vapreotide administration.

Reduction of Splanchnic Blood Flow

Vapreotide's ability to reduce splanchnic blood flow is a critical component of its therapeutic efficacy in managing esophageal variceal bleeding. Studies in rat models of portal hypertension have provided quantitative evidence of this effect.

| Animal Model | Vapreotide Dose | Effect on Splenorenal Shunt Blood Flow | Effect on Portal Pressure |

| Cirrhotic Rats | 8 µg/kg/hr (acute infusion) | Significant decrease[2] | Significant decrease[2] |

Table 3: Hemodynamic Effects of Vapreotide in a Rat Model of Cirrhosis.

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (IC50) of Vapreotide for somatostatin receptor subtypes.

Materials:

-

CHO-K1 cell membranes expressing human SSTR subtypes (SSTR1-SSTR5).

-

Radioligand: [125I-Tyr11]-Somatostatin-14.

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Scintillation fluid and counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding reaction to reach equilibrium (e.g., 30-60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the percentage of specific binding at each concentration of Vapreotide.

-

Determine the IC50 value by non-linear regression analysis of the competition binding curve.

Caption: Workflow for Receptor Binding Assay.

In Vivo Hemodynamic Measurement in a Rat Model of Portal Hypertension

Objective: To assess the effect of Vapreotide on splanchnic hemodynamics in vivo.

Animal Model: Male Sprague-Dawley rats with portal hypertension induced by common bile duct ligation or carbon tetrachloride administration.

Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Catheterize the femoral artery for continuous monitoring of mean arterial pressure (MAP) and heart rate (HR).

-

Perform a midline laparotomy to expose the portal vein and superior mesenteric artery.

-

Place a transit-time ultrasound flow probe around the portal vein or superior mesenteric artery to measure blood flow.

-

Insert a catheter into a branch of the superior mesenteric vein and advance it into the portal vein for portal pressure measurement.

-

Allow the animal to stabilize.

-

Administer this compound intravenously (e.g., as a bolus followed by continuous infusion).

-

Record hemodynamic parameters continuously before, during, and after Vapreotide administration.

-

Analyze the data to determine the percentage change in portal pressure and splanchnic blood flow.

Caption: In Vivo Hemodynamic Measurement Workflow.

Conclusion

The preclinical pharmacodynamic profile of this compound is characterized by its high affinity for somatostatin receptors SSTR2 and SSTR3, leading to the inhibition of hormone secretion and reduction of splanchnic blood flow. Additionally, its antagonist activity at the tachykinin NK1 receptor provides a basis for its potential analgesic effects. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for researchers and drug development professionals engaged in the further investigation and clinical application of this multifaceted therapeutic agent.

References

Vapreotide Diacetate: A Technical Guide on Peptide Structure, Receptor Affinity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapreotide is a synthetic octapeptide analog of the natural hormone somatostatin, developed for its enhanced stability and targeted receptor affinity. As a key therapeutic agent in conditions like esophageal variceal bleeding and in the investigation of neuroendocrine tumors, a thorough understanding of its molecular characteristics is crucial. This document provides a detailed overview of Vapreotide's amino acid sequence, cyclic structure, receptor binding profile, pharmacokinetics, and the intracellular signaling pathways it modulates. It is intended to serve as a technical resource, consolidating key quantitative data and experimental methodologies for professionals in the field of pharmacology and drug development.

Peptide Sequence and Structure

Vapreotide is a cyclic octapeptide, a structural analog of somatostatin. Its cyclization is achieved through a disulfide bond between two cysteine residues, which contributes to its increased metabolic stability compared to the native hormone.

Amino Acid Sequence: The primary sequence of Vapreotide is composed of eight amino acid residues, including D-amino acids to confer resistance to enzymatic degradation.

-

Full Sequence: H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2[1]

-

One-Letter Code: fCYwKVCW-NH2 (Note: Lowercase 'f' and 'w' denote the D-isomers of Phenylalanine and Tryptophan, respectively)

-

Key Structural Feature: A disulfide bridge is formed between the cysteine residues at position 2 and position 7 (Cys2-Cys7), creating the cyclic structure essential for its biological activity.

Chemical Properties:

-

Molecular Formula (Vapreotide): C₅₇H₇₀N₁₂O₉S₂

-

Molecular Weight (Vapreotide): ~1131.4 g/mol

-

Formulation: Vapreotide is typically supplied as a diacetate salt.

Quantitative Data

The biological activity of Vapreotide is defined by its binding affinity to specific receptors and its pharmacokinetic profile in vivo.

Receptor Binding Affinity

Vapreotide exhibits a distinct binding profile, acting as a high-affinity agonist for somatostatin receptor subtypes 2 and 5 (SSTR2, SSTR5). It also functions as an antagonist at the neurokinin-1 receptor (NK1R). The following table summarizes its binding affinities, presented as IC₅₀ values, which represent the concentration of the peptide required to inhibit 50% of the specific binding of a radiolabeled ligand.

| Receptor Target | Binding Affinity (IC₅₀) in nM | Reference(s) |

| Somatostatin Receptor Subtype 1 (SSTR1) | 200 | [1] |

| Somatostatin Receptor Subtype 2 (SSTR2) | 0.17 | [1] |

| Somatostatin Receptor Subtype 3 (SSTR3) | 0.1 | [1] |

| Somatostatin Receptor Subtype 4 (SSTR4) | 620 | [1] |

| Somatostatin Receptor Subtype 5 (SSTR5) | 21 | [1] |

| Neurokinin-1 Receptor (NK1R) | 330 | [2] |

Table 1: Vapreotide Receptor Binding Profile. Lower IC₅₀ values indicate higher binding affinity.

Pharmacokinetic Properties

| Parameter | Value | Reference(s) |

| Elimination Half-Life | ~30 minutes | [3] |

| Route of Elimination | 76% Biliary, 24% Renal | [3] |

| Protein Binding | 65% | |

| Peak Serum Concentration | Occurs within 30 minutes after subcutaneous administration |

Table 2: Summary of Vapreotide Pharmacokinetic Parameters.

Mechanism of Action and Signaling Pathways

Vapreotide exerts its effects by binding to cell surface G-protein coupled receptors (GPCRs), primarily SSTR2 and SSTR5. These receptors are coupled to inhibitory G-proteins (Gi/o), which initiate a cascade of intracellular events upon activation.

Somatostatin Receptor (SSTR) Signaling

Upon binding of Vapreotide to SSTR2 or SSTR5, the associated Gi protein is activated. This leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channel activity (e.g., activation of K+ channels and inhibition of Ca2+ channels) and the stimulation of protein phosphatases, such as tyrosine phosphatase, which can interfere with growth factor signaling pathways and lead to cell cycle arrest and apoptosis.[1]

Neurokinin-1 Receptor (NK1R) Antagonism

In addition to its somatostatin-like activity, Vapreotide can act as an antagonist at the NK1R.[2] By blocking the binding of the endogenous ligand, Substance P, Vapreotide can inhibit downstream signaling pathways associated with NK1R, such as the mobilization of intracellular calcium and the activation of the pro-inflammatory transcription factor NF-κB.[2]

Experimental Protocols

The characterization of Vapreotide's binding affinity is typically performed using a competitive radioligand binding assay. The following is a representative protocol for determining the IC₅₀ value of Vapreotide at a specific somatostatin receptor subtype expressed in a recombinant cell line.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (IC₅₀) of Vapreotide for a human somatostatin receptor subtype (e.g., SSTR2) expressed in cultured cells.

Materials:

-

Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably transfected with the human SSTR2 gene.

-

Radioligand: A high-affinity SSTR2 ligand labeled with a radioisotope, e.g., [¹²⁵I-Tyr¹¹]Somatostatin-14.

-

Competitor (Test Compound): Vapreotide diacetate, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled somatostatin-14.

-

Assay Buffer: e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Apparatus: 96-well microplates, filtration manifold, glass fiber filters, gamma counter.

Workflow Diagram:

Methodology:

-

Plate Setup: Experiments are set up in a 96-well plate format. Three types of wells are prepared:

-

Total Binding: Contains cell membranes, radioligand, and assay buffer.

-

Non-specific Binding (NSB): Contains cell membranes, radioligand, and a saturating concentration of unlabeled somatostatin to block all specific binding sites.

-

Competitive Binding: Contains cell membranes, radioligand, and varying concentrations of Vapreotide.

-

-

Incubation: The plate is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25-30°C) to allow the binding reaction to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration of the well contents through a glass fiber filter mat using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.

-

Washing: The filters are immediately washed multiple times with ice-cold assay buffer to remove any remaining unbound or non-specifically trapped radioligand.

-

Quantification: The radioactivity trapped on each filter disc is quantified using a gamma counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the counts from the NSB wells from the total binding wells.

-

The data for the competitor (Vapreotide) is expressed as a percentage of specific binding.

-

A dose-response curve is generated by plotting the percentage of specific binding against the logarithm of the Vapreotide concentration.

-

The IC₅₀ value is determined from this curve using non-linear regression analysis.

-

Conclusion

This compound is a structurally optimized somatostatin analog with a well-defined peptide sequence and a high affinity for SSTR2 and SSTR5. Its mechanism of action, primarily through the inhibition of adenylyl cyclase and modulation of cellular growth pathways, provides a strong rationale for its clinical applications. The quantitative binding and pharmacokinetic data presented herein, alongside the detailed experimental workflow, offer a comprehensive technical foundation for researchers and drug development professionals engaged in the study of somatostatin receptor-targeted therapeutics.

References

- 1. Inhibition of cell proliferation by the somatostatin analogue RC-160 is mediated by somatostatin receptor subtypes SSTR2 and SSTR5 through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

Methodological & Application

Vapreotide Diacetate: In Vitro Cell-Based Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide diacetate is a synthetic octapeptide analog of somatostatin, exhibiting a higher metabolic stability than the endogenous hormone.[1] It primarily functions by binding to somatostatin receptors (SSTRs), with a notable affinity for SSTR2 and a lower affinity for SSTR5.[2] This interaction triggers a cascade of intracellular signaling events, making vapreotide a compound of interest for its anti-secretory, anti-proliferative, and potential anti-tumor effects.[2][3] Vapreotide's mechanism of action involves the inhibition of various physiological processes, including hormone secretion and cell proliferation, through G-protein coupled receptor (GPCR) signaling pathways that modulate adenylyl cyclase and mitogen-activated protein kinase (MAPK) activities.[3]

These application notes provide detailed protocols for a range of in vitro cell-based assays to characterize the biological activity of this compound. The assays described herein are designed to assess its impact on cell signaling, proliferation, and apoptosis.

Vapreotide Signaling Pathway

Vapreotide, as a somatostatin analog, primarily signals through SSTR2 and SSTR5. Upon binding, it activates inhibitory G-proteins (Gi), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can affect downstream protein kinase A (PKA) activity and influence cell proliferation and hormone secretion. Additionally, vapreotide can modulate other signaling pathways, such as the MAPK/ERK pathway, and influence intracellular calcium concentrations, which are critical for various cellular functions.

Data Summary

The following table summarizes quantitative data for this compound from in vitro studies. It is important to note that specific IC50 and EC50 values for vapreotide in many standard assays are not extensively reported in publicly available literature. The data presented here are based on available research.

| Assay Type | Cell Line | Parameter | Value | Reference |

| Cytokine Inhibition | U373MG | Inhibition of SP-induced IL-8 secretion | ~50% at 10 µM | [4] |

| Cytokine Inhibition | U373MG | Inhibition of SP-induced MCP-1 secretion | ~60% at 10 µM | [4] |

| Calcium Mobilization | U373MG | Inhibition of SP-induced Ca²⁺ increase | Dose-dependent | [4] |

| NF-κB Activation | HEK293-NK1R | Inhibition of SP-induced activation | Significant at 10 µM | [4] |

| Cell Proliferation | Capan-2 (SSTR2-overexpressing) | Inhibition of proliferation | Dose-dependent | [3] |

| Cell Proliferation | A549 (SSTR2-overexpressing) | Inhibition of proliferation | Dose-dependent | [3] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a general method to assess the anti-proliferative effects of vapreotide. The selection of the cell line is critical; neuroendocrine tumor cell lines (e.g., BON-1, QGP-1, NT-3) or other cancer cell lines expressing SSTR2 are recommended. Note that some common NET cell lines have low SSTR2 expression, which may result in a limited response to somatostatin analogs.

Materials:

-

This compound

-

Selected cell line (e.g., SSTR2-expressing cancer cell line)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Vapreotide Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the vapreotide solutions at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium without vapreotide).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of vapreotide that inhibits cell proliferation by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Selected cell line

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with vapreotide at desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to vapreotide, particularly its ability to antagonize substance P (SP)-induced calcium influx.[4]

Materials:

-

This compound

-

Substance P (SP)

-

U373MG astrocytoma cells (or other suitable cell line)

-

Fluo-4 AM or Fura-2 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

-

Cell Seeding: Seed U373MG cells in a black-walled, clear-bottom 96-well plate and culture overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C.

-

Washing: Gently wash the cells twice with HBSS.

-

Vapreotide Pre-treatment: Add vapreotide at various concentrations to the wells and incubate for 30 minutes.

-

Calcium Measurement: Place the plate in the fluorometric reader. Establish a baseline fluorescence reading.

-

SP Stimulation: Add a solution of SP (e.g., final concentration of 0.1 µM) to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the SP-induced calcium response in the presence and absence of vapreotide to determine its inhibitory effect.

cAMP Assay

This assay quantifies the inhibition of adenylyl cyclase activity by vapreotide.

Materials:

-

This compound

-

Forskolin (an adenylyl cyclase activator)

-

Cell line expressing SSTR2 (e.g., CHO-K1 cells stably expressing human SSTR2)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

-

Cell lysis buffer

Procedure:

-

Cell Culture and Treatment: Culture the cells to confluency. Pre-treat the cells with various concentrations of vapreotide for 15-30 minutes.

-

Stimulation: Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to induce cAMP production.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit.

-

Data Analysis: Plot the cAMP concentration against the vapreotide concentration to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

ERK Phosphorylation Assay (Western Blot)

This assay assesses the effect of vapreotide on the MAPK/ERK signaling pathway by measuring the phosphorylation status of ERK1/2.

Materials:

-

This compound

-

Selected cell line

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with vapreotide for various time points (e.g., 5, 15, 30, 60 minutes). Lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Data Analysis: Quantify the band intensities and express the level of ERK phosphorylation as a ratio of phospho-ERK to total-ERK.

References

- 1. Analog of somatostatin vapreotide exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vapreotide | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Analog of Somatostatin Vapreotide Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Vapreotide Diacetate Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for the preclinical evaluation of Vapreotide diacetate, a synthetic octapeptide analog of somatostatin. This compound exerts its therapeutic effects by binding to somatostatin receptors (SSTR), primarily SSTR2 and SSTR5, leading to the inhibition of hormone secretion and reduction of splanchnic blood flow.[1][2] These mechanisms make it a promising candidate for the treatment of neuroendocrine tumors (NETs), acromegaly, and complications of portal hypertension, such as esophageal variceal bleeding.[1][3]

This document outlines detailed experimental protocols for established animal models in these therapeutic areas, summarizes key quantitative efficacy data, and provides visual representations of the underlying signaling pathways and experimental workflows.

I. Animal Models for Neuroendocrine Tumors (NETs)

Patient-derived xenograft (PDX) models are invaluable for assessing the antitumor efficacy of this compound as they closely recapitulate the heterogeneity of human NETs.[4]

Experimental Protocol: Subcutaneous NET Xenograft Model in Mice

This protocol describes the establishment of a subcutaneous NET xenograft model and the subsequent evaluation of this compound's effect on tumor growth.

1. Cell Culture and Animal Preparation:

- Culture a human NET cell line (e.g., BON-1, QGP-1) expressing SSTR2 under standard conditions.

- Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.

- Use immunocompromised mice (e.g., NU/Nu, NOD/SCID) aged 6-8 weeks. Allow a one-week acclimatization period.

2. Tumor Implantation:

- Subcutaneously inject 1 x 10^6 to 10 x 10^6 NET cells in a volume of 100-200 µL into the flank of each mouse.

- Monitor the mice regularly for tumor formation.

3. This compound Administration:

- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

- Administer this compound via subcutaneous injection. A sample dosing regimen could be 10-100 µg/kg, administered once or twice daily. The control group should receive a vehicle control (e.g., sterile saline).

4. Efficacy Assessment:

- Tumor Volume Measurement: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[5] For more accurate measurements, ultrasound imaging can be employed.[6]